N-(2-Hydroxyphenyl)-N',N'-diethylurea
Description
N-(2-Hydroxyphenyl)-N',N'-diethylurea is a substituted urea derivative characterized by a 2-hydroxyphenyl group attached to one nitrogen atom of the urea core and two ethyl groups bonded to the adjacent nitrogen. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.3 g/mol (calculated). Urea derivatives are widely studied for applications ranging from pharmaceuticals to agrochemicals due to their structural versatility and tunable properties .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1,1-diethyl-3-(2-hydroxyphenyl)urea |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(4-2)11(15)12-9-7-5-6-8-10(9)14/h5-8,14H,3-4H2,1-2H3,(H,12,15) |
InChI Key |
QHBVEFVZQUQWJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The biological and chemical properties of urea derivatives are heavily influenced by substituents. Below is a comparative analysis of N-(2-Hydroxyphenyl)-N',N'-diethylurea with key analogues:
Table 1: Comparative Analysis of Urea Derivatives
Key Differences and Trends
In contrast, 3-trifluoromethylphenyl in fluometuron improves herbicidal activity by resisting metabolic degradation .
Applications
- Pharmaceuticals : Ergoline-derived diethylureas like Dironyl exhibit prolactin-inhibiting properties, whereas the purine-linked diethylurea showed only weak antineoplastic activity .
- Agrochemicals : The hydroxyl group in this compound may facilitate enzymatic degradation (e.g., by laccase in wastewater treatment), similar to N',N'-dimethyl-N-(2-hydroxyphenyl)urea .
Physicochemical Properties Hydrogen Bonding: The 2-hydroxyphenyl group increases polar surface area, improving water solubility compared to non-polar analogues like N,N-dibutyl-N'-(2,6-dimethylphenyl)urea (logP = 3.46) .
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